molecular formula C10H17N3O2 B1530161 TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE CAS No. 1183233-93-3

TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE

Cat. No.: B1530161
CAS No.: 1183233-93-3
M. Wt: 211.26 g/mol
InChI Key: JEYRUMGJGKFQRG-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE (CAS: 1183233-93-3 , Molecular Formula: C10H17N3O2 ) is a high-purity pyrazole-based chemical intermediate of significant interest in modern organic and medicinal chemistry research. This compound features a carbamate-protected amine group on a methyl-substituted pyrazole ring, a structural motif that serves as a versatile building block for the synthesis of more complex, biologically active molecules . The pyrazole heterocycle is a prominent scaffold in drug discovery due to its wide range of physiological and pharmacological activities . Researchers utilize this and related N-heterocyclic amines as key precursors in the preparation of active pharmaceutical ingredients (APIs), bioactive molecules, and agrochemicals . Its primary research value lies in its role as a synthetic intermediate, where the tert-butyloxycarbonyl (Boc) protecting group can be selectively manipulated under standard conditions to unveil the primary amine for further functionalization, enabling the construction of novel compound libraries . The structural features of this compound make it particularly valuable for probing novel reactivity and for the construction of C–N bonds via efficient synthetic methods such as reductive amination, which is a cornerstone methodology in the pharmaceutical industry . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for safe handling and use in compliance with their institution's chemical hygiene plan and applicable local, state, and federal regulations.

Properties

IUPAC Name

tert-butyl N-[(5-methyl-1H-pyrazol-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7-8(6-12-13-7)5-11-9(14)15-10(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYRUMGJGKFQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl N-[(3-Methyl-1H-Pyrazol-4-yl)Methyl]Carbamate typically involves the following key steps:

  • Starting Material: The synthesis begins with 3-methyl-1H-pyrazol-4-yl derivatives or related pyrazole precursors.
  • Introduction of the Carbamate Group: The tert-butyl carbamate moiety is introduced to protect the amine functionality, commonly using tert-butoxycarbonyl (Boc) protecting group chemistry.
  • Methylation and Functionalization: The methyl group on the pyrazole ring can be introduced or retained depending on the starting material.
  • Purification: Final purification is often achieved by silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity and yield.

This approach ensures selective protection of the amine group, facilitating further synthetic transformations without unwanted side reactions.

Detailed Preparation Methodology

Protection of Amino Group Using tert-Butoxycarbonyl (Boc) Group

  • Reagents: Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., triethylamine or sodium bicarbonate).
  • Procedure: The amino group on the pyrazole derivative is reacted with (Boc)2O in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions (0–25°C).
  • Outcome: Formation of the tert-butyl carbamate protecting group on the nitrogen, yielding this compound.

Methylation of Pyrazole Ring (if required)

  • Reagents: Methyl iodide or methyl sulfate in the presence of a base.
  • Procedure: The pyrazole ring is methylated at the 3-position prior to or after protection depending on the synthetic route.
  • Notes: Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.

Condensation and Coupling Reactions

  • Reagents: Formaldehyde or paraformaldehyde may be used to introduce the methylene bridge linking the pyrazole and carbamate groups.
  • Procedure: The pyrazole amine reacts with tert-butyl carbamate under reductive amination or Mannich-type reaction conditions.
  • Catalysts: Acid or base catalysis may be employed to optimize reaction rates and yields.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Boc Protection (Boc)2O, triethylamine, DCM 0–25 °C 70–85 Mild conditions prevent pyrazole ring damage
Methylation (if needed) Methyl iodide, base (K2CO3), acetone Reflux or RT 60–75 Selective methylation at 3-position
Condensation/Methylene Linkage Formaldehyde, acid catalyst, reductive amination RT to 50 °C 65–80 Controlled pH critical for selectivity
Purification Silica gel chromatography or preparative HPLC Ambient Ensures high purity and removal of side products

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR confirms the presence of tert-butyl group (singlet at ~1.4 ppm) and methyl group on pyrazole (~2.0 ppm).
    • ^13C NMR shows characteristic carbamate carbonyl (~155 ppm) and tert-butyl carbons (~28 ppm).
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight 211.26 g/mol (C10H17N3O2).
  • Melting Point: Reported melting points around 100–105°C confirm compound identity and purity.

Research Findings and Practical Notes

  • The tert-butyl carbamate protecting group is stable under a variety of reaction conditions, facilitating multi-step syntheses.
  • The pyrazole ring remains intact during protection and methylation steps, indicating the robustness of the synthetic route.
  • This compound serves as a versatile intermediate for synthesizing heterocyclic compounds and pharmaceuticals, particularly in medicinal chemistry applications.
  • Reaction optimization focuses on maximizing yield and purity while minimizing side reactions such as over-alkylation or decomposition of sensitive functional groups.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%)
Amino Group Protection Di-tert-butyl dicarbonate, base Introduce Boc protecting group 70–85
Pyrazole Ring Methylation (optional) Methyl iodide, base Install methyl substituent at 3-position 60–75
Methylene Bridge Formation Formaldehyde, acid catalyst Link pyrazole to carbamate via methylene 65–80
Purification Silica gel chromatography or HPLC Isolate pure product

Chemical Reactions Analysis

TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Differences :

  • Heterocycle : Replaces pyrazole with a thiazole ring (sulfur and nitrogen atoms at positions 1 and 3).
  • Substituents : Features a carbamothioyl (-C(=S)NH₂) group at the 4-position of the thiazole.
  • Molecular Formula : C₁₀H₁₅N₃O₂S₂ (vs. pyrazole derivative’s C₁₀H₁₅N₃O₂).

Functional Implications :

  • The carbamothioyl group introduces thioamide reactivity, enabling participation in metal coordination or nucleophilic substitution reactions.
  • Higher molecular weight and sulfur content may reduce solubility in polar solvents compared to the pyrazole analog .

TERT-BUTYL METHYL(1H-PYRROLO[2,3-B]PYRIDIN-4-YL)CARBAMATE (CAS 900514-09-2)

Structural Differences :

  • Heterocycle : Fused pyrrolopyridine system (bicyclic structure with nitrogen atoms).
  • Substituents : Methyl group directly attached to the carbamate nitrogen.
  • Molecular Formula : C₁₃H₁₇N₃O₂ (larger than the pyrazole derivative).

Functional Implications :

  • Reduced hydrogen-bonding capacity compared to pyrazole due to fewer accessible lone pairs on nitrogen.
  • Enhanced rigidity from the bicyclic structure may influence conformational stability in solution .

n-((3,5-Dimethylisoxazol-4-yl)methyl)pentan-2-amine

Structural Differences :

  • Heterocycle : Isoxazole ring (oxygen and nitrogen at positions 1 and 2).
  • Functional Group : Primary amine (-NH₂) instead of carbamate.
  • Molecular Formula : C₁₁H₂₀N₂O.

Functional Implications :

  • The isoxazole’s oxygen atom increases electronegativity, favoring dipole-dipole interactions.
  • The amine group offers protonation sites, enhancing water solubility under acidic conditions.

Data Table: Comparative Analysis

Compound CAS No. Molecular Formula Heterocycle Key Substituents
TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE Discontinued C₁₀H₁₅N₃O₂ Pyrazole 3-methyl, tert-butyl carbamate
TERT-BUTYL N-[(4-CARBAMOTHIOYL-1,3-THIAZOL-2-YL)METHYL]CARBAMATE 182120-83-8 C₁₀H₁₅N₃O₂S₂ Thiazole 4-carbamothioyl, tert-butyl carbamate
TERT-BUTYL METHYL(1H-PYRROLO[2,3-B]PYRIDIN-4-YL)CARBAMATE 900514-09-2 C₁₃H₁₇N₃O₂ Pyrrolopyridine Methyl, tert-butyl carbamate
n-((3,5-Dimethylisoxazol-4-yl)methyl)pentan-2-amine Not Provided C₁₁H₂₀N₂O Isoxazole 3,5-dimethyl, primary amine

Research Findings and Implications

  • Hydrogen Bonding: Pyrazole derivatives exhibit dual hydrogen-bonding capacity (donor via NH and acceptor via adjacent N), whereas thiazole and isoxazole analogs prioritize acceptor roles due to lone pair orientation .
  • Crystallography : Tools like SHELX enable precise determination of molecular packing; pyrazole carbamates may form distinct hydrogen-bonding networks compared to thiazole systems.
  • Reactivity : Carbamothioyl groups in thiazole derivatives facilitate nucleophilic attacks at the thiocarbonyl center, unlike pyrazole carbamates, which are more hydrolysis-resistant.

Biological Activity

TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE, known by its CAS number 1183233-93-3, is a pyrazole derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research.

  • Molecular Formula : C₁₀H₁₇N₃O₂
  • Molecular Weight : 211.26 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate linked to a methyl-pyrazole moiety, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit moderate antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests that while the compound may not be the most potent, it possesses a baseline efficacy against common pathogens.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. Certain analogs have demonstrated significant inhibition of cancer cell proliferation across multiple types, including breast cancer (MDA-MB-231 cells) and liver cancer (HepG2 cells). In particular, compounds derived from similar structures have been shown to induce apoptosis in cancer cells at concentrations as low as 1.0 μM . The mechanism often involves the activation of caspase pathways, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. Modifications in the pyrazole ring and substituents can significantly alter biological activity. For example, the introduction of different functional groups has been shown to enhance inhibitory activity against specific targets such as p38 MAPK, with IC50 values reported as low as 13 nM for structurally similar compounds .

Research Findings and Case Studies

Study Findings
MDPI Review on Pyrazolyl-Ureas Identified moderate antibacterial activity with MIC values around 250 μg/mL for related compounds.
Anticancer Studies Demonstrated apoptosis induction in MDA-MB-231 cells at 1.0 μM; enhanced caspase-3 activity confirmed potential as an anticancer agent.
Structure Activity Relationship Analysis Highlighted the importance of substituent variations on pyrazole for enhancing bioactivity against specific enzymes like p38 MAPK.

Q & A

Q. Key Considerations :

  • Steric hindrance from the tert-butyl group may slow reaction kinetics; elevated temperatures (40–60°C) are often required .
  • Alternative routes using Boc-protected intermediates (e.g., tert-butyl [(4-aminotetrahydro-2H-pyran-4-yl)methyl]carbamate) can guide regioselective modifications .

How is the compound characterized after synthesis?

Basic Research Question
Methodological Answer:
Rigorous characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^13C) and pyrazole protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 255.74 for C12_{12}H20_{20}N3_3O2_2) .
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm to ensure >95% purity .

Q. Data Contradictions :

  • Overlapping signals in NMR (e.g., pyrazole vs. carbamate protons) may require 2D techniques (COSY, HSQC) for resolution .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Methodological Answer:
Contradictions often arise from:

  • Tautomerism in Pyrazole Rings : The 3-methyl-1H-pyrazole moiety can exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR (VT-NMR) to stabilize dominant tautomers .
  • Rotameric States of the Carbamate Group : Dynamic rotational isomers can split signals. Employ NOESY experiments to identify spatial correlations between tert-butyl and pyrazole protons .
  • Crystallographic Validation : X-ray diffraction provides unambiguous confirmation of bond lengths and angles. For example, SHELX software (via SHELXL refinement) resolves ambiguities in hydrogen bonding networks .

What strategies are used in X-ray crystallography for structural determination of carbamate derivatives?

Advanced Research Question
Methodological Answer:

  • Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures yields suitable single crystals. For stubborn cases, vapor diffusion with ether/pentane is effective .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces errors in hydrogen atom positioning .
  • Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R_2$$^2(8) rings) critical for understanding packing interactions .

Q. Example Findings :

  • The tert-butyl group often disrupts hydrogen-bonded networks, leading to less dense crystal packing compared to non-bulky analogs .

How can the bioactivity and target interactions of this compound be assessed?

Advanced Research Question
Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates. IC50_{50} values are determined via dose-response curves .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like pyrimidine-binding enzymes. The pyrazole ring often participates in π-π stacking with catalytic residues .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to immobilized proteins, revealing affinity (KD_D) in nM-μM ranges .

Q. Contradictions :

  • Discrepancies between in silico predictions and experimental IC50_{50} may arise from solvation effects or protein flexibility. MD simulations (AMBER/CHARMM) refine models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE
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TERT-BUTYL N-[(3-METHYL-1H-PYRAZOL-4-YL)METHYL]CARBAMATE

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